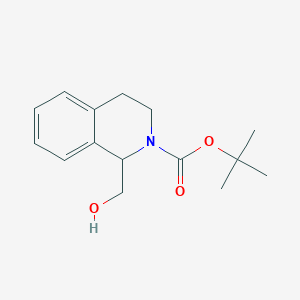

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLHOCUNLNUFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680023 | |

| Record name | tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-58-8 | |

| Record name | tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Carbamate Formation from Tetrahydroisoquinoline Derivatives

Method Overview:

This approach begins with 1,2,3,4-tetrahydroisoquinoline, which undergoes carbamate formation through reaction with di-tert-butyldicarbonate (Boc anhydride) in dichloromethane (DCM). The process involves the following key steps:

-

- Reagents: 1,2,3,4-tetrahydroisoquinoline, di-tert-butyldicarbonate, triethylamine (TEA)

- Solvent: DCM

- Atmosphere: Argon (inert)

- Temperature: Room temperature

- Duration: 60 hours

Procedure:

The tetrahydroisoquinoline is added to a solution of di-tert-butyldicarbonate and TEA in DCM, stirred, then washed with aqueous NaHCO₃, dried, and purified via flash chromatography.-

- Yield: Approximately 64%

- Product: tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

- Melting Point: 36–38°C

- Characterization: Confirmed by IR (C=O stretch at 1635 cm⁻¹) and NMR

Research Reference:

This method is detailed in a supplementary report by the Royal Society of Chemistry, emphasizing the straightforward carbamate formation as a key step.

Hydroxymethylation of Isoquinoline Derivatives

Method Overview:

Hydroxymethylation involves introducing a hydroxymethyl group at the nitrogen or adjacent positions of the isoquinoline ring:

-

- Starting Material: N-Boc-protected tetrahydroisoquinoline derivatives

- Reagents: Formaldehyde or paraformaldehyde, reducing agents (e.g., borane dimethylsulfide)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Typically −40°C to room temperature

-

- Reduction of the hydroxymethyl intermediate to secondary alcohols

- Conversion of alcohols to bromides using Appel reaction (with triphenylphosphine and N-bromosuccinimide)

- Coupling reactions (e.g., Suzuki coupling) to attach various pendants

Research Findings:

A study reports the synthesis of hydroxymethylated isoquinoline derivatives, including the hydroxymethyl group at C1 position, followed by conversion to the corresponding bromide and subsequent coupling.

Esterification with tert-Butyl Groups

Method Overview:

The esterification step involves attaching the tert-butyl group to the carboxylate moiety:

-

- Reagents: tert-Butyl alcohol derivatives or tert-butyl chloroformate

- Catalysts: Base (e.g., triethylamine) or acid catalysts depending on the route

- Solvent: DCM or dichloromethane

Procedure:

The carboxylic acid or its derivative reacts with tert-butyl reagents under controlled conditions to form the tert-butyl ester.

Research Data:

This esterification is often performed after the hydroxymethylation and functionalization steps, ensuring the tert-butyl ester is introduced at the final stage for stability and biological activity considerations.

Advanced Multi-step Synthesis: Combining Functionalization and Esterification

Method Overview:

Recent research describes multi-step syntheses involving:

- Formation of the isoquinoline core via Pictet–Spengler reactions or cyclizations

- Hydroxymethylation at specific ring positions

- Functionalization with halides (bromides, chlorides)

- Coupling with amino acids or other bioactive groups

- Final esterification with tert-butyl groups

Representative Protocol:

One notable method involves starting with commercially available 7-bromotetrahydroisoquinoline, converting it into a boronic ester, attaching the hydroxymethyl group via nucleophilic substitution, and finally esterifying with tert-butyl groups under standard conditions.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Carbamate Formation | 1,2,3,4-Tetrahydroisoquinoline | Di-tert-butyldicarbonate, TEA | Room temperature, 60 hrs | 64 | Simple carbamate formation |

| Hydroxymethylation | N-Boc-tetrahydroisoquinoline | Formaldehyde, borane dimethylsulfide | −40°C to RT | Variable | Functionalization at N or ring |

| Bromide Conversion | Hydroxymethylated derivative | PPh₃, NBS | Room temp | 70–80 | Appel reaction for halogenation |

| Coupling & Esterification | Bromide intermediates | Suzuki reagents, tert-butyl chloroformate | Reflux or room temp | 50–70 | Multi-step functionalization |

Research Findings and Notes

- Reaction Atmosphere: Most reactions are performed under inert atmospheres (argon or nitrogen) to prevent oxidation or moisture interference.

- Purification Techniques: Flash chromatography and recrystallization are standard for isolating pure compounds.

- Yield Optimization: Use of dry solvents, controlled temperatures, and stoichiometric reagent amounts improves yields.

- Safety Precautions: Handling of reagents like NBS, triphenylphosphine, and sulfur trioxide-pyridine complex requires proper safety measures.

Análisis De Reacciones Químicas

Types of Reactions: Tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed, often in the presence of a suitable solvent like ether.

Major Products Formed:

Oxidation: Formation of isoquinoline-1,3-dione derivatives.

Reduction: Production of isoquinoline-1-carboxylate derivatives.

Substitution: Generation of various substituted isoquinolines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is being investigated for its potential as a pharmacological agent. Its derivatives have shown promise in the development of drugs targeting various conditions such as:

- Neurological Disorders : Compounds derived from this structure have been linked to neuroprotective effects, potentially aiding in the treatment of diseases like Alzheimer's and Parkinson's disease.

- Antitumor Activity : Research indicates that certain isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a role in anticancer drug development .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the compound's potential as a lead structure for further drug development .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Table: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated derivatives |

| Acylation | Acidic conditions | Acylated products |

| Reduction | Reducing agents | Alcohol derivatives |

Polymer Chemistry

The compound is also explored for its potential use in polymer chemistry. Its ability to participate in radical polymerization reactions positions it as a candidate for creating novel polymer materials with specific properties.

Case Study: Polymerization Studies

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This has implications for developing advanced materials for industrial applications .

Mecanismo De Acción

The mechanism by which tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that interact with cellular pathways.

Comparación Con Compuestos Similares

Positional Isomers and Substituent Effects

The hydroxymethyl group’s position on the dihydroisoquinoline ring significantly influences chemical reactivity and biological interactions. Key analogs include:

Key Insight : Hydroxymethyl placement alters steric and electronic profiles. For example, C1-substituted derivatives are more reactive in nucleophilic additions, while C3/C6 analogs may exhibit distinct binding affinities in biological targets.

Physical and Chemical Properties

Physical states and spectral data vary with substituents:

Key Insight : Hydroxymethyl and alkoxy substituents often result in oils, while halogens or nitro groups yield solids. NMR shifts correlate with substituent electronegativity.

Actividad Biológica

Tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₁₅H₂₁NO₃

- CAS Number: 954239-58-8

The compound features a tert-butyl group and a hydroxymethyl moiety, which contribute to its unique reactivity and biological properties. The isoquinoline structure is known for its role in various pharmacological activities.

Synthesis Overview

The synthesis of this compound typically involves:

- Starting Materials: Isoquinoline derivatives.

- Key Reagents: Tert-butyl chloroformate, triethylamine.

- Methodology: Commonly synthesized via the Biltz synthesis method in an aprotic solvent like dichloromethane at low temperatures to minimize side reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in several studies. For instance:

- Cell Lines Tested: Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).

- Mechanism of Action: Induction of apoptosis through activation of caspase pathways and inhibition of cell proliferation.

Neuroprotective Effects

There are indications that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies suggest potential mechanisms involving modulation of oxidative stress and inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding: The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function.

- Metabolic Transformations: The compound may undergo metabolic changes leading to the formation of active metabolites that exert biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Isoquinoline-1-carboxylate | Lacks hydroxymethyl group | Limited antimicrobial activity |

| 3,4-Dihydroisoquinoline-2(1H)-carboxylate | Similar core structure | Moderate anticancer properties |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Different functional groups | Varies widely in activity |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A study demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 25 µg/mL.

- Anticancer Research : In a study involving MCF-7 cells, the compound showed an IC50 value of 15 µM after 48 hours of treatment.

- Neuroprotection : Research indicated reduced neuronal apoptosis in models treated with the compound compared to controls.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The synthesis typically involves introducing the hydroxymethyl group to the dihydroisoquinoline core via reductive amination or substitution reactions. A tert-butyloxycarbonyl (Boc) protecting group is often employed to stabilize the amine functionality during synthesis. For example, hydroxyl-containing analogs (e.g., tert-butyl 6-hydroxy derivatives) are synthesized using Boc protection followed by regioselective functionalization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the hydroxymethyl moiety. Avoid prolonged exposure to moisture, as evidenced by storage guidelines for structurally similar dihydroisoquinoline derivatives . Use desiccants in storage containers and monitor stability via periodic HPLC analysis.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm the Boc group integrity and hydroxymethyl substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Infrared (IR) spectroscopy can identify carbonyl (Boc) and hydroxyl stretches .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : Apply factorial design to evaluate critical parameters (e.g., reaction temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design could test temperature (25°C vs. 50°C), base (NaHCO₃ vs. Et₃N), and solvent (THF vs. DCM). Response variables (yield, purity) are analyzed using ANOVA to identify optimal conditions. This approach reduces experimental iterations by 50–70%, as demonstrated in reaction optimization studies .

Q. What computational methods predict the reactivity of this compound in catalytic processes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the hydroxymethyl group and Boc-protected amine. Transition state analysis predicts regioselectivity in nucleophilic substitutions. Molecular dynamics simulations assess solvent effects on reaction pathways. These methods align with ICReDD’s reaction path search protocols for efficient reaction design .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. If mass spectrometry data conflicts with expected molecular ions, perform isotopic pattern analysis or tandem MS (MS/MS) to rule out adducts. Cross-validate with X-ray crystallography for solid-state structure confirmation, as done for tert-butyl indole carboxylate derivatives .

Q. How to evaluate the compound’s stability under varying pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.

- Solvent compatibility : Test solubility and stability in polar (MeOH, DMSO) and nonpolar (hexane) solvents under nitrogen.

Stability trends for Boc-protected analogs indicate susceptibility to acidic hydrolysis (pH < 4) and oxidative degradation in protic solvents .

Q. What strategies functionalize the hydroxymethyl group without cleaving the Boc group?

- Methodological Answer : Use mild, selective reagents:

- Oxidation : TEMPO/NaClO₂ in aqueous acetone converts hydroxymethyl to carboxylate while preserving Boc.

- Esterification : Employ DCC/DMAP-mediated acylation with anhydrides (e.g., acetyl chloride) at 0°C.

Monitor reactions via TLC and quench with aqueous workup to isolate products. Similar approaches are validated for tert-butyl hydroxy-dihydroisoquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.